6-(4-chlorophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-(4-chlorophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyridine ring
Preparation Methods
The synthesis of 6-(4-chlorophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the refluxing of 5-aminopyrazoles with differently substituted trifluoromethyl-β-diketones in glacial acetic acid . This reaction leads to the formation of the fused heterocyclic system present in the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-(4-chlorophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-chlorophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and other substituents enhances its binding affinity to certain enzymes and receptors. This compound can inhibit the activity of enzymes like cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), leading to its potential therapeutic effects .
Comparison with Similar Compounds
6-(4-chlorophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same fused ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Trifluoromethylpyridine derivatives: These compounds contain the trifluoromethyl group and pyridine ring but lack the pyrazole ring, resulting in different reactivity and applications.
Chlorophenyl derivatives: Compounds with the chlorophenyl group exhibit similar chemical properties but may have different biological activities due to the absence of other substituents.
Properties
Molecular Formula |
C20H13ClF3N3 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H13ClF3N3/c1-12-18-16(20(22,23)24)11-17(13-7-9-14(21)10-8-13)25-19(18)27(26-12)15-5-3-2-4-6-15/h2-11H,1H3 |
InChI Key |
GNRBBVCKXFTBLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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